molecular formula C13H12N2O2 B5796567 3-methoxy-N-(pyridin-3-yl)benzamide

3-methoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B5796567
M. Wt: 228.25 g/mol
InChI Key: YXELZTXMRUJORF-UHFFFAOYSA-N
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Description

3-Methoxy-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a methoxy group at the 3-position and a pyridin-3-yl group attached to the nitrogen atom of the amide. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(pyridin-3-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, followed by purification of the product using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminium hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 3-Hydroxy-N-(pyridin-3-yl)benzamide.

    Reduction: 3-Methoxy-N-(pyridin-3-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-(pyridin-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

    N-(Pyridin-3-yl)benzamide: Lacks the methoxy group, which may affect its biological activity and solubility.

    4-Methoxy-N-(pyridin-3-yl)benzamide: The methoxy group is at the 4-position instead of the 3-position, potentially altering its interaction with molecular targets.

    N-(Pyridin-2-yl)benzamide: The pyridinyl group is attached at the 2-position, which may influence its binding affinity and specificity.

Uniqueness: 3-Methoxy-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the methoxy and pyridinyl groups, which can significantly impact its chemical reactivity and biological activity. This structural arrangement may confer distinct pharmacological properties compared to its analogs .

Properties

IUPAC Name

3-methoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-6-2-4-10(8-12)13(16)15-11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXELZTXMRUJORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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